2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine
Description
Properties
CAS No. |
114991-95-6 |
|---|---|
Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[3-methoxy-4-(2-methylpropoxy)phenyl]-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C24H22N4O2/c1-14(2)13-30-22-9-8-15(10-23(22)29-3)24-27-20-11-18-19(12-21(20)28-24)26-17-7-5-4-6-16(17)25-18/h4-12,14,25H,13H2,1-3H3 |
InChI Key |
TUIUJUKDUOQFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 1,2-diaminobenzene under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired phenazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenazine derivatives.
Scientific Research Applications
2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations :
- Lipophilicity : The isopentyloxy analog (C25H24N4O2) has higher lipophilicity than the isobutoxy derivative due to its longer alkyl chain .
- Biological Activity : The benzyloxy-substituted analog (4g) exhibits potent dual topoisomerase I/IIα inhibition, attributed to aromatic π-π stacking interactions .
Characterization Techniques
- NMR Spectroscopy : Methoxy groups typically appear as singlets near δ 3.95 ppm, while aromatic protons resonate between δ 7.2–8.4 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., m/z 432.48 for 4g) .
Spectroscopic and Physical Properties
Table 2: Spectroscopic and Physical Data
Key Trends :
Biological Activity
2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine, with a molecular formula of C24H22N4O2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Characteristics
- Molecular Formula : C24H22N4O2
- SMILES : CC(C)COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC
- InChIKey : TUIUJUKDUOQFFX-UHFFFAOYSA-N
Biological Activity
The biological activity of phenazine derivatives, including this compound, is primarily attributed to their ability to generate reactive oxygen species (ROS), which can induce cytotoxic effects in various cell types. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Phenazine derivatives are known for their antimicrobial properties. They can inhibit a range of pathogens, including bacteria and fungi. The mechanisms often involve:
- ROS Generation : Inducing oxidative stress in microbial cells.
- DNA Intercalation : Binding to DNA and disrupting replication processes.
A study highlighted that phenazines can inhibit Aeromonas hydrophila and various fungal species such as Fusarium oxysporum and Rhizoctonia solani, demonstrating the broad-spectrum antimicrobial potential of this class of compounds .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. They have shown effectiveness against various cancer cell lines through several mechanisms:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Disrupting the normal cell cycle progression, particularly at the G1 phase.
For example, certain phenazine derivatives have demonstrated selective cytotoxicity towards leukemia cells with much lower effective concentrations compared to normal cells .
Study on Anticancer Efficacy
In a recent study, a phenazine derivative was tested against acute myeloid leukemia (AML) cells. The results indicated that the compound led to a significant reduction in cell viability with an EC50 value substantially lower than that observed in normal cells. The study concluded that the compound's ability to induce ROS and inhibit topoisomerases contributed to its potent anticancer activity .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of phenazine derivatives against Aspergillus flavus. The results showed that these compounds inhibited fungal growth effectively through oxidative stress mechanisms. This reinforces the potential use of phenazines as therapeutic agents against fungal infections .
The biological activity of this compound can be summarized through the following key mechanisms:
| Mechanism | Description |
|---|---|
| ROS Generation | Induces oxidative stress leading to cell death. |
| DNA Intercalation | Disrupts DNA replication and transcription processes. |
| Apoptosis Induction | Triggers programmed cell death pathways in cancer cells. |
| Cell Cycle Arrest | Prevents normal progression of the cell cycle. |
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine, and how can reaction conditions be optimized?
The compound is synthesized via condensation of 2-aminophenazine with substituted benzaldehyde derivatives under acidic conditions. A typical procedure involves refluxing 2-aminophenazine (10 mmol) and 4-isobutoxy-3-methoxybenzaldehyde (10 mmol) in DMF with acetic acid (0.5 mL) for 4 hours, followed by ice-water quenching and purification via flash chromatography (Pet. Ether/EtOAc gradient) . Optimization focuses on solvent choice (DMF for solubility), temperature (reflux for faster kinetics), and stoichiometry (1:1 aldehyde-to-phenazine ratio). Yield improvements (76–82%) are achieved by adjusting workup steps to minimize side products .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 3.94 ppm (methoxy group) and δ 5.23 ppm (benzyloxy/isobutoxy protons) confirm substituents . Aromatic protons in the phenazine core appear at δ 7.73–8.43 ppm.
- Elemental Analysis : Matching calculated (C, 70.17%; H, 4.12%) and observed (C, 70.22%; H, 4.23%) values validates purity .
- Mass Spectrometry : HRMS or TOF-MS confirms molecular weight (e.g., m/z 342.12 for C₂₀H₁₄N₄O₂) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Standard assays include:
- Antiproliferative Activity : NCI-60 cell line screening using the SRB assay (IC₅₀ values for MCF-7, A549) .
- Topoisomerase Inhibition : DNA relaxation assays with Topo I/IIα enzymes (e.g., 50% inhibition at 10 µM) .
Advanced Research Questions
Q. How can researchers experimentally validate the dual Topoisomerase I/IIα inhibitory mechanism of this compound?
Use a combination of:
- DNA Cleavage Assays : Compare plasmid DNA relaxation (supercoiled → relaxed) with camptothecin (Topo I inhibitor) and etoposide (Topo II inhibitor) as controls .
- Enzyme Kinetics : Measure IC₅₀ shifts in the presence of ATP (Topo IIα-specific) or EDTA (Topo I-specific) .
- Competitive Binding Studies : Molecular docking against Topo I (PDB 1T8I) and Topo IIα (PDB 1ZXM) to identify binding residues (e.g., π-π stacking with DNA bases) .
Q. How should researchers address contradictions in bioactivity data across different cell lines or enzyme batches?
- Orthogonal Assays : Cross-validate using ATPase assays (Topo IIα) or comet assays (DNA damage).
- Batch Consistency : Ensure enzyme purity (SDS-PAGE ≥95%) and standardized cell culture conditions (e.g., passage number, serum-free media for MCF-7) .
- Metabolic Stability : Test compound degradation in cell lysates via LC-MS to rule out false negatives .
Q. What strategies optimize substituent groups (e.g., isobutoxy vs. benzyloxy) for enhanced activity?
- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 4f, 4g in ):
- Electron-Donating Groups : Methoxy/isobutoxy improve solubility and DNA intercalation.
- Bulkier Substituents : Benzyloxy groups reduce Topo IIα inhibition (steric hindrance) .
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity (target LogP ~3–4) .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- SwissADME : Estimates bioavailability (TPSA ~89 Ų), GI absorption (high), and CYP450 interactions .
- MD Simulations : Assess binding persistence (≥50 ns trajectories) with Topo-DNA complexes .
Q. How can apoptosis induction by this compound be mechanistically confirmed?
- Flow Cytometry : Annexin V/PI staining in treated cells (e.g., MCF-7) to quantify early/late apoptosis .
- Western Blotting : Caspase-3/9 activation and PARP cleavage (≥2-fold increase vs. control) .
Q. What formulation strategies address solubility limitations in in vivo studies?
Q. How is metabolic stability assessed, and what structural modifications improve it?
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS (t₁/₂ <30 min suggests instability) .
- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl → trifluoromethyl) to block CYP450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
